2-Chloro-8-methylquinazoline (CAS 1169786-94-0): A Strategic Scaffold for Kinase Inhibitor Development and Advanced SNAr Functionalization
2-Chloro-8-methylquinazoline (CAS 1169786-94-0): A Strategic Scaffold for Kinase Inhibitor Development and Advanced SNAr Functionalization
Executive Summary
In the landscape of targeted therapeutics, the quinazoline core remains a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. 2-Chloro-8-methylquinazoline (CAS 1169786-94-0) serves as a highly versatile, bifunctional building block. The inherent electrophilicity of the C2 position enables rapid diversification via Nucleophilic Aromatic Substitution (SNAr), while the 8-methyl substitution provides critical steric and lipophilic parameters that dictate kinase hinge-binding selectivity. This whitepaper synthesizes the structural dynamics, mechanistic chemistry, and validated experimental workflows associated with this vital intermediate.
Physicochemical Profiling & Structural Dynamics
Before deploying 2-chloro-8-methylquinazoline in complex synthetic pathways, it is crucial to understand its foundational properties. The molecule consists of a fused bicyclic system where the electron-withdrawing nature of the pyrimidine ring activates the C2-chloride for displacement[1].
The Causality of the 8-Methyl Advantage
In drug design, the addition of a methyl group at the C8 position is not arbitrary. From a structural biology perspective, the 8-methyl group projects into the solvent-exposed or specific hydrophobic sub-pockets when the quinazoline core binds to the ATP-binding site of kinases[2].
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Steric Hindrance: It restricts the rotational degrees of freedom of substituents at the adjacent N1 position, locking the molecule into a bioactive conformation.
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Desolvation Thermodynamics: The localized increase in lipophilicity (LogP) thermodynamically favors the shedding of the hydration shell upon entering the hydrophobic kinase pocket, thereby increasing binding affinity (Kd)[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 1169786-94-0[4] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C9H7ClN2[4] | Defines the exact atomic composition. |
| Molecular Weight | 178.62 g/mol [4] | Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~25.78 Ų[5] | Excellent membrane permeability; leaves ample "budget" for polar substituents later in synthesis. |
| Calculated LogP | ~2.59[5] | Optimal lipophilicity for partitioning into organic solvents during extraction and purification. |
Mechanistic Chemistry: SNAr Reactivity at C2
The synthesis of highly potent kinase inhibitors often requires the attachment of complex anilines or aliphatic amines to the quinazoline core. 2-Chloro-8-methylquinazoline undergoes selective Nucleophilic Aromatic Substitution (SNAr) at the C2 position[1].
The Meisenheimer Complex and Reaction Kinetics
The causality behind the success of this reaction lies in the stabilization of the transition state. When a nucleophile (e.g., an amine) attacks the C2 carbon, the
Because the C4 position in this specific scaffold is unsubstituted (bearing a hydrogen rather than a highly activating leaving group like chlorine), regioselectivity is inherently guaranteed at C2[1][7]. However, the activation energy required to break aromaticity and form the Meisenheimer complex is substantial. Traditional batch reactions require prolonged refluxing in polar solvents (e.g., ethanol, isopropanol, or DMF)[6][8]. To overcome this, modern methodologies employ continuous-flow microreactors that safely access high-temperature and high-pressure regimes[9][10].
Figure 1: Continuous-flow SNAr workflow for 2-amino-8-methylquinazoline synthesis.
Application in Targeted Therapeutics
Derivatives of 2-chloro-8-methylquinazoline are heavily utilized in the oncology sector. By functionalizing the C2 position, researchers generate potent inhibitors of Receptor Tyrosine Kinases (RTKs)[2].
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FGFR4 Inhibition: Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical target in hepatocellular carcinoma. SNAr-based covalent warheads attached to the quinazoline core have been shown to achieve sub-nanomolar potency and excellent selectivity by interacting with specific cysteine residues in the kinase domain[8].
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EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) mutations drive non-small cell lung cancer (NSCLC). 4-Anilido and 2-amino substituted quinazolines act as potent inhibitors of EGFR kinase activity, competing directly with ATP[1][2].
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Dual Pathway Disruption: Advanced azaquinazoline and quinazoline derivatives are engineered to act as dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways, overcoming acquired clinical resistance to single-pathway inhibitors[11].
Figure 2: RTK signaling pathways targeted by 8-methylquinazoline derivatives.
Validated Experimental Protocol: Continuous-Flow SNAr Amination
To ensure high scientific integrity and trustworthiness, the following self-validating protocol details the amination of 2-chloro-8-methylquinazoline utilizing a microfluidic continuous-flow reactor (e.g., Phoenix Flow Reactor™) coupled with Design of Experiments (DoE) principles[9][10]. This method minimizes thermal degradation and maximizes throughput.
Step-by-Step Methodology
Step 1: Reagent Preparation
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Prepare a 0.5 M stock solution of 2-chloro-8-methylquinazoline in anhydrous ethanol.
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Prepare a 1.0 M stock solution of the target nucleophile (e.g., substituted aniline or aliphatic amine) in anhydrous ethanol.
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Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the nucleophile solution to act as an acid scavenger, preventing the protonation of the amine by the generated HCl byproduct.
Step 2: Microreactor System Priming
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Flush the continuous-flow reactor system with pure anhydrous ethanol at a flow rate of 1.0 mL/min for 10 minutes to ensure the lines are free of air and contaminants.
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Set the system back-pressure regulator (BPR) to 12 MPa (120 bar) to maintain the solvent in a liquid state at elevated temperatures[9].
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Pre-heat the reactor coil to the optimized temperature of 225 °C [9][10].
Step 3: Reaction Execution
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Introduce the reagent streams via a T-mixer at equal flow rates. Adjust the combined flow rate to achieve a precise residence time of 16 minutes inside the heated reactor zone[10].
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Monitor the steady-state output using an inline UV-Vis or IR spectrometer to validate the consumption of the starting material and the formation of the product.
Step 4: Downstream Processing & Validation
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Collect the reactor effluent in a flask cooled in an ice bath.
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Concentrate the crude mixture under reduced pressure.
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Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
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Self-Validation Check: Analyze the purified product via LC-MS and ¹H-NMR. The disappearance of the C2-chloride is confirmed by a shift in the mass spectrum (loss of the characteristic 3:1 isotopic pattern of chlorine) and the appearance of amine protons in the NMR spectrum.
Table 2: Optimized SNAr Reaction Parameters (Flow Chemistry)
| Parameter | Optimized Value | Causal Rationale |
| Temperature | 225 °C[9] | Provides sufficient thermal energy to overcome the Meisenheimer activation barrier. |
| Pressure | 12 MPa (120 bar)[9] | Prevents solvent boiling and cavitation within the microreactor lines. |
| Residence Time | 16 minutes[10] | Balances complete conversion with the prevention of thermal degradation. |
| Solvent | Ethanol[10] | Polar protic solvent that stabilizes the anionic transition state via hydrogen bonding. |
References
- BuyersGuideChem - 2-Chloro-8-methylquinazoline | 1169786-94-0 URL
- StackExchange Chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring URL
- Frontiers in Chemistry - Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors URL
- INEOS OPEN - Potential of Application of Microfluidic Devices in Preparative Chemistry URL
- Molbase - 2-chloro-8-methylquinazoline - CAS 1169786-94-0 URL
- ChemRxiv - Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles URL
- ResearchGate - Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor URL
- Journal of Medicinal Chemistry (ACS)
- Googleapis (Patent WO 2004/013091 A2)
- Google Patents (AU2014250836C1)
- Benchchem - 2-chloro-4-hydrazinylquinazoline | Nucleophilic Displacement at Position 2 and 4 URL
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